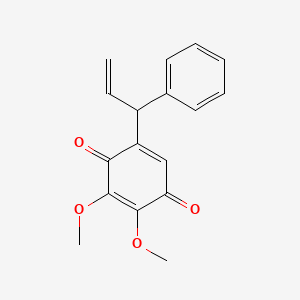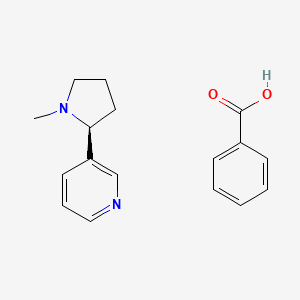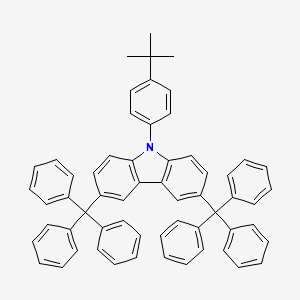
9-(4-Tert-butylphenyl)-3,6-ditrityl-9h-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-Tert-butylphenyl)-3,6-ditrityl-9h-carbazole is a complex organic compound known for its unique structural properties and applications in various scientific fields. It is a derivative of carbazole, a heterocyclic aromatic compound, and features tert-butylphenyl and trityl groups, which contribute to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Tert-butylphenyl)-3,6-ditrityl-9h-carbazole typically involves multiple steps, starting with the preparation of the carbazole core. The introduction of the tert-butylphenyl group is achieved through a Friedel-Crafts alkylation reaction, where tert-butylbenzene is reacted with carbazole in the presence of a Lewis acid catalyst such as aluminum chloride. The trityl groups are then introduced via a tritylation reaction, where trityl chloride is reacted with the intermediate product in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
化学反応の分析
Types of Reactions
9-(4-Tert-butylphenyl)-3,6-ditrityl-9h-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Electrophilic substitution reactions are common, where the aromatic rings can be substituted with different groups using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
9-(4-Tert-butylphenyl)-3,6-ditrityl-9h-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent photophysical properties.
作用機序
The mechanism of action of 9-(4-Tert-butylphenyl)-3,6-ditrityl-9h-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the derivatives used.
類似化合物との比較
Similar Compounds
4-tert-Butylphenol: A simpler compound with similar tert-butylphenyl groups but lacking the carbazole core.
4,4’-Di-tert-butylbiphenyl: Contains two tert-butylphenyl groups but lacks the trityl and carbazole components.
3-(4-tert-Butylphenyl)propanal: Features a tert-butylphenyl group but with different functional groups and structure.
Uniqueness
9-(4-Tert-butylphenyl)-3,6-ditrityl-9h-carbazole is unique due to its combination of tert-butylphenyl and trityl groups attached to a carbazole core. This unique structure imparts specific chemical and physical properties, making it valuable in various applications, particularly in materials science and organic electronics.
特性
分子式 |
C60H49N |
|---|---|
分子量 |
784.0 g/mol |
IUPAC名 |
9-(4-tert-butylphenyl)-3,6-ditritylcarbazole |
InChI |
InChI=1S/C60H49N/c1-58(2,3)44-34-38-53(39-35-44)61-56-40-36-51(59(45-22-10-4-11-23-45,46-24-12-5-13-25-46)47-26-14-6-15-27-47)42-54(56)55-43-52(37-41-57(55)61)60(48-28-16-7-17-29-48,49-30-18-8-19-31-49)50-32-20-9-21-33-50/h4-43H,1-3H3 |
InChIキー |
XUPHFLNNUVKICJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=C2C=CC(=C7)C(C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


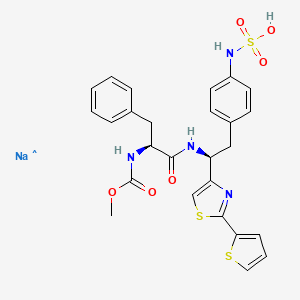



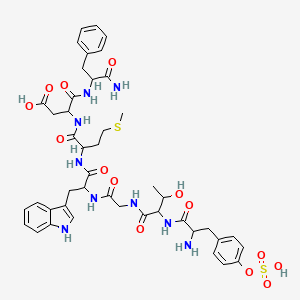
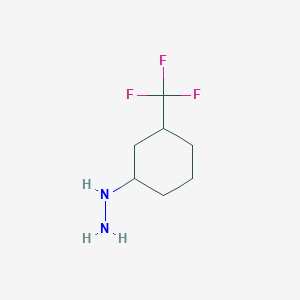
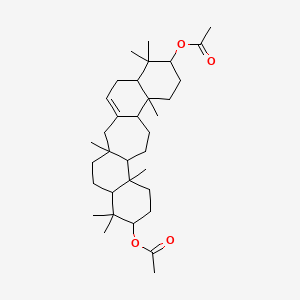
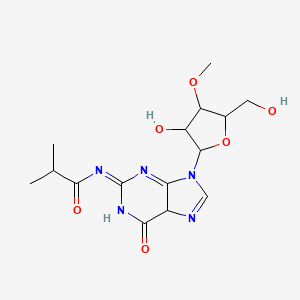
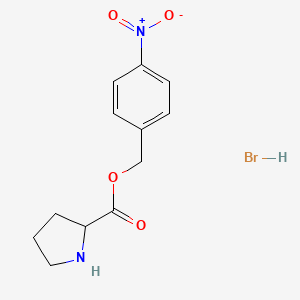
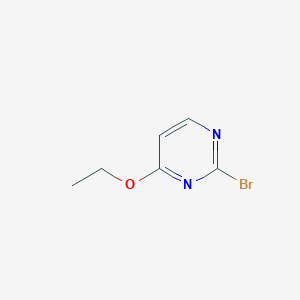

![6-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-(4-methoxyphenyl)-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B12294358.png)
